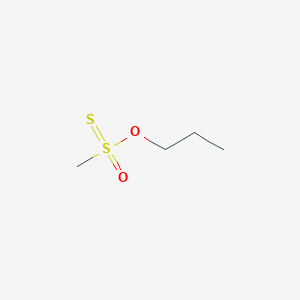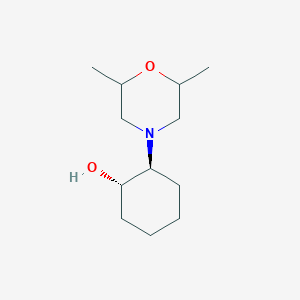![molecular formula C21H24N4O4 B13366543 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, amide, ester, and ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the 1-Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide ion under basic conditions to form the 1-cyanocyclohexyl intermediate.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Coupling with 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate: The final step involves the coupling of the methylated intermediate with 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
Similar Compounds
- 1-Cyano-1,2-dimethylpropyl carbamoyl ethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
- Other phthalazine derivatives : These compounds share a similar core structure but differ in their functional groups and substituents.
Uniqueness
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C21H24N4O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate |
InChI |
InChI=1S/C21H24N4O4/c1-3-25-19(27)16-10-6-5-9-15(16)18(23-25)20(28)29-13-17(26)24(2)21(14-22)11-7-4-8-12-21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
InChIキー |
LJYPAALDMKFYKG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
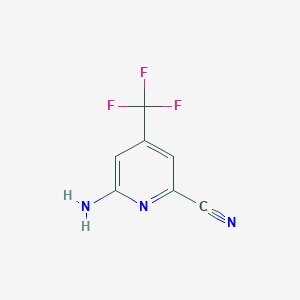
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
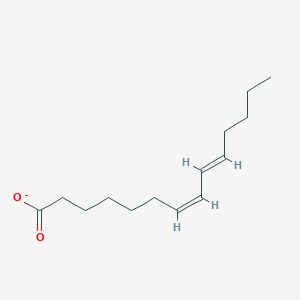
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
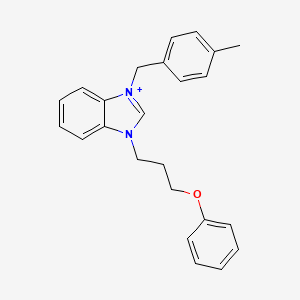
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
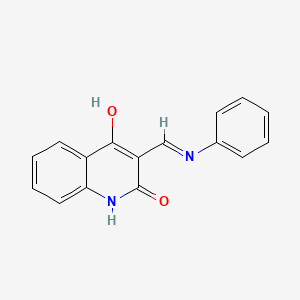
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
